

Check Availability & Pricing

# Introduction to TG-263: The Need for Standardization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

In the field of radiation oncology, the consistent and unambiguous communication of treatment plan data is paramount for patient safety, clinical efficiency, and the advancement of research. Historically, the lack of a standardized nomenclature for anatomical structures and dosimetric parameters has been a significant barrier to progress. This inconsistency complicates the comparison of treatment outcomes across different institutions, hinders the development of automated quality assurance tools, and poses risks to patient safety. To address these challenges, the American Association of Physicists in Medicine (AAPM) convened Task Group 263 (TG-263) to establish a consensus on standardized nomenclatures in radiation oncology. [1][2][3][4][5]

The primary objective of TG-263 is to provide a unified set of guidelines for naming structures (both targets and organs at risk) and defining dose-volume histogram (DVH) metrics. This standardization is designed to facilitate seamless data aggregation for clinical trials, support the development of "big data" analytics in radiation oncology, and improve the clarity and consistency of clinical communication. The recommendations of TG-263 are the result of a collaborative effort among a diverse group of stakeholders, including medical physicists, radiation oncologists, dosimetrists, and representatives from various professional organizations and vendors.

This guide provides a comprehensive overview of the core principles and recommendations of TG-263, tailored for researchers, scientists, and drug development professionals who are new to the field of medical physics.



### **Core Recommendations of TG-263**

The TG-263 report outlines four key areas of standardization:

- Standardized Structure Names: A comprehensive dictionary of names for organs at risk (OARs) and other anatomical structures, designed for use across different treatment planning systems.
- Standardized DVH Nomenclature: A consistent syntax for defining and reporting DVH-based dosimetric parameters.
- Implementation Templates: Resources to assist clinical trial groups and individual clinics in adopting the new standards.
- A Formalism for Future Expansion: A structured approach to allow for the addition of new structures and metrics in a consistent manner.

## Data Presentation: Standardized Nomenclatures Structure Nomenclature

A core component of the TG-263 report is a comprehensive spreadsheet listing standardized names for hundreds of anatomical structures. The naming convention follows a logical hierarchy, generally moving from the general to the specific. For beginners, it's important to understand the guiding principles of this nomenclature.

Table 1: Guiding Principles for TG-263 Structure Nomenclature



| Principle                  | Description                                                                                                                                      | Example                      |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| Primary Name               | The main, unambiguous name of the structure.                                                                                                     | Parotid_Gland                |
| Laterality Suffix          | Right or Left designation is appended at the end for clarity and consistent sorting.                                                             | Parotid_Gland_R              |
| Sub-structure Definition   | Specific parts of a larger organ are clearly delineated.                                                                                         | Femur_Head_L                 |
| Use of Underscores         | Underscores are used as separators to improve readability and facilitate parsing by software.                                                    | Brachial_Plexus              |
| Approved Abbreviations     | A limited set of abbreviations is approved to maintain consistency.                                                                              | CTV (Clinical Target Volume) |
| Prefixes for Special Cases | Prefixes are used to denote specific conditions, such as z_ for structures not used for dose evaluation or ~ for partially contoured structures. | z_Ring_5cm                   |

### **Dose-Volume Histogram (DVH) Nomenclature**

TG-263 provides a standardized format for reporting DVH parameters to ensure that data from different systems can be accurately compared and aggregated. The nomenclature is designed to be both human-readable and machine-parsable.

Table 2: Standardized DVH Metric Nomenclature



| Metric Type | Description                                                   | TG-263 Format | Example   | Interpretation                                            |
|-------------|---------------------------------------------------------------|---------------|-----------|-----------------------------------------------------------|
| Volume-Dose | The volume of a structure receiving at least a certain dose.  | V[Unit]       | V20Gy[cc] | The volume in cubic centimeters receiving at least 20 Gy. |
| Dose-Volume | The minimum dose received by a certain volume of a structure. | D[Unit]       | D95%[Gy]  | The minimum dose in Gy received by 95% of the volume.     |
| Mean Dose   | The average dose to a structure.                              | Mean[Unit]    | Mean[Gy]  | The mean dose in Gy.                                      |
| Max Dose    | The maximum dose to a structure.                              | Max[Unit]     | Max[Gy]   | The maximum dose in Gy.                                   |
| Min Dose    | The minimum dose to a structure.                              | Min[Unit]     | Min[Gy]   | The minimum<br>dose in Gy.                                |

# Experimental Protocols: Clinical Implementation of TG-263

The adoption of TG-263 is not merely a technical update but a clinical workflow transformation. The following steps outline a protocol for implementing the TG-263 standard in a clinical or research setting.

#### Protocol 1: Phased Implementation of TG-263

- Formation of a Multidisciplinary Team: Assemble a team including physicists, dosimetrists, radiation oncologists, and IT personnel to oversee the implementation process.
- Initial Assessment and Planning:



- Review the existing institutional nomenclature for structures and DVH metrics.
- Identify discrepancies with the TG-263 recommendations.
- Develop a phased rollout plan, starting with a specific disease site (e.g., prostate or head and neck) to manage the transition effectively.
- Development of Standardized Templates:
  - Create new structure templates in the treatment planning system that utilize the TG-263 nomenclature.
  - Update clinical protocols and documentation to reflect the new standardized names and DVH metrics.
- Staff Training and Education:
  - Conduct comprehensive training sessions for all relevant staff on the principles and practical application of the TG-263 nomenclature.
  - Provide quick-reference guides and ongoing support during the transition period.
- Quality Assurance and Auditing:
  - Implement automated scripts or manual checks to verify that treatment plans adhere to the new nomenclature.
  - Regularly audit a sample of plans to ensure ongoing compliance and address any inconsistencies.
- Vendor Collaboration:
  - Engage with treatment planning system vendors to ensure their software fully supports the TG-263 character sets and naming conventions.
  - Advocate for features that facilitate the adoption and enforcement of the standard.



# Mandatory Visualization: Workflows and Logical Relationships

The following diagrams illustrate the logical structure of the TG-263 nomenclature and the workflow for its application in a multi-institutional research context.



Click to download full resolution via product page

Caption: Logical workflow for constructing a TG-263 compliant structure name.





Click to download full resolution via product page

Caption: Workflow illustrating the benefit of TG-263 in multi-institutional data sharing.

### Conclusion

The AAPM TG-263 report represents a critical step forward in the standardization of radiation oncology data. For beginners in medical physics, understanding and applying these recommendations is essential for contributing to a safer and more data-driven clinical environment. By adopting a standardized nomenclature for structures and DVH metrics, the radiation oncology community can enhance the quality of clinical trials, facilitate large-scale data analysis, and ultimately, improve patient outcomes. The phased implementation protocol and the logical workflows presented in this guide provide a roadmap for the successful integration of TG-263 into clinical and research practices.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aapm.org [aapm.org]
- 3. researchgate.net [researchgate.net]
- 4. medicaldosimetry.org [medicaldosimetry.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [Introduction to TG-263: The Need for Standardization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#tg-263-for-beginners-in-medical-physics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com